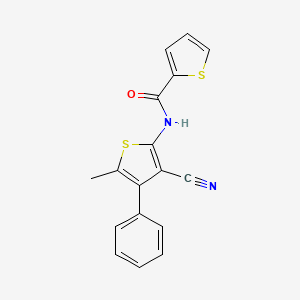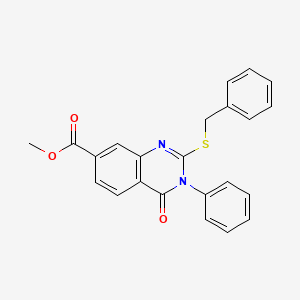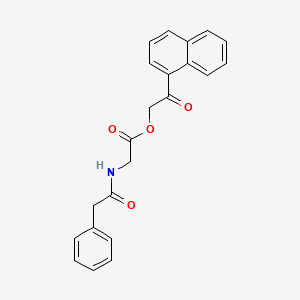![molecular formula C24H18FN3O5S B4583359 3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate" typically involves multistep organic reactions, including the formation of pyrazole rings and the subsequent introduction of substituents through various functional group transformations. For example, compounds with closely related structures have been synthesized through reactions that involve the condensation of hydrazines and ketones or aldehydes to form pyrazole derivatives, followed by further functionalization (Portilla et al., 2007).
Molecular Structure Analysis
Molecular structure determination often utilizes X-ray crystallography, which reveals the arrangement of atoms within a molecule and how these arrangements influence the molecule's reactivity and physical properties. Related research has shown how the molecular structure, particularly the orientation and electronic distribution of functional groups, can significantly impact the compound's stability and reactivity (Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds within this chemical class participate in various reactions, including nucleophilic substitutions and addition reactions, which are often influenced by the electron-withdrawing or donating characteristics of substituents on the pyrazole ring. For instance, derivatives of pyrazole have been used in the synthesis of antimycobacterial agents, showcasing the versatility of these compounds in chemical synthesis and their potential in drug development (Ali & Yar, 2007).
Scientific Research Applications
Antimycobacterial Activity
The compound has been explored for its potential in antimycobacterial activity. A study synthesized a series of derivatives, including those related to the structure of 3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate, and evaluated their effectiveness against isoniazid-resistant Mycobacterium tuberculosis. One of the compounds showed significant activity with a minimum inhibitory concentration of 0.62 μg/ml, indicating the potential of this chemical structure in antimycobacterial drug development (Ali & Yar, 2007).
Corrosion Inhibition
Another study focused on the application of pyrazoline derivatives, closely related to the compound , as corrosion inhibitors for mild steel in acidic media. The research used experimental and theoretical approaches to demonstrate that these compounds exhibit high inhibition efficiency, suggesting their utility in protecting metal surfaces from corrosion (Lgaz et al., 2018).
Antineoplastic Properties
The compound's framework has also been investigated for its antineoplastic properties. A study involving the synthesis of peptidomimics based on the pyrazole carbaldehyde derivative, similar to the compound , showed that these synthesized compounds exhibited moderate to potent activity against various human tumor cell lines, suggesting a potential avenue for cancer treatment (Abdou & Bekheit, 2015).
Fluorescent Chemosensors
Furthermore, derivatives of the compound have been utilized in developing fluorescent chemosensors for selective and sensitive detection of metal ions. A phenyl thiadiazole-based Schiff base receptor related to the compound showed excellent selectivity and sensitivity towards Al3+ ions, highlighting its potential in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Catalysis
The compound's structure is conducive to catalysis applications as well. A study exploring the general basic catalysis of ester hydrolysis found that compounds with similar structures can act as effective catalysts, providing insights into reaction mechanisms and potential industrial applications (Bender & Turnquest, 1957).
properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O5S/c1-16-23(34-21-10-6-5-9-20(21)28(30)31)24(27(26-16)18-7-3-2-4-8-18)33-22(29)15-32-19-13-11-17(25)12-14-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSWCLGQWSTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)


![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)
![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)

![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
